molecular formula C18H24N2OS2 B6582566 N-cycloheptyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide CAS No. 1049030-55-8

N-cycloheptyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Cat. No.: B6582566
CAS No.: 1049030-55-8
M. Wt: 348.5 g/mol
InChI Key: ZJPAOYZHIRHQRF-UHFFFAOYSA-N
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Description

N-Cycloheptyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a heterocyclic compound featuring a thiazole core substituted with a methyl group and a thiophen-2-yl moiety at positions 2 and 4, respectively. The propanamide side chain terminates in a cycloheptyl group, contributing to its lipophilic character. The compound’s safety profile, as outlined in , highlights significant hazards, including skin/eye irritation (H315, H319) and respiratory toxicity (H335), necessitating stringent handling precautions (e.g., P280 for protective gear and P271 for ventilation) .

Properties

IUPAC Name

N-cycloheptyl-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS2/c1-13-19-18(15-9-6-12-22-15)16(23-13)10-11-17(21)20-14-7-4-2-3-5-8-14/h6,9,12,14H,2-5,7-8,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPAOYZHIRHQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)NC2CCCCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the nucleophilic addition reaction of a thiazole precursor with various substituted isocyanates or isothiocyanates in the presence of a catalytic amount of sodium hydroxide at room temperature . The thiophene ring can be introduced through a condensation reaction involving sulfur and an α-methylene carbonyl compound .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide involves its interaction with various molecular targets. The thiazole and thiophene rings can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / Reference Core Structure Key Substituents Potential Applications Safety/Toxicity Notes Evidence ID
Target Compound : N-Cycloheptyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide Thiazole-propanamide Cycloheptyl (amide), methyl (C2-thiazole), thiophen-2-yl (C4-thiazole) Unspecified (structural analogs suggest pesticidal/biological activity) Skin/eye irritation (H315, H319); respiratory toxicity (H335)
N-(2-(4-Methoxyphenoxy)ethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide Thiazole-propanamide 2-(4-Methoxyphenoxy)ethyl (amide) Unspecified No safety data provided
N-(4-Chloro-2-(5-fluoropyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)sulfinyl)propanamide (FA7) Thiazole-propanamide Chloro (C4-thiazole), 5-fluoropyridin-3-yl (C2-thiazole), prop-2-yn-1-yl (amide), trifluoropropylsulfinyl Pesticidal (explicitly mentioned in patent) Not specified, but trifluoropropyl groups may enhance environmental persistence
Ethyl 2-{2-methyl-4-[(4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl)methylthio]phenoxy}propanoate Thiazole-phenoxypropanoate Trifluoromethylphenyl (C2-thiazole), methylthio-phenoxy PPAR regulation (pharmacological) No toxicity data; trifluoromethyl groups likely increase lipophilicity
N'-Substituted-2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide (5a-s) Triazole-thioacetohydrazide Thiophen-2-ylmethyl (triazole) Antimicrobial/biological activity (inferred from synthesis context) Not specified; hydrazide derivatives often exhibit moderate toxicity
N-(2-Ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole-propanamide 2-Ethoxyphenyl (amide), tetrazole (bioisostere), methoxyphenyl Unspecified (tetrazole suggests potential as a carboxylic acid mimic) No safety data provided

Key Structural and Functional Insights:

Thiazole vs. Triazole/Tetrazole Cores :

  • The thiazole ring in the target compound (vs. triazole/tetrazole in others) modulates electronic properties and binding affinity. Thiazoles are common in agrochemicals (e.g., –6), while tetrazoles () serve as bioisosteres for carboxylic acids, improving metabolic stability .

Substituent Effects: Amide Nitrogen: The cycloheptyl group in the target compound enhances lipophilicity compared to smaller alkyl/aryl groups (e.g., 2-ethoxyphenyl in ). This may influence membrane permeability in biological systems. Thiophene vs.

Safety Profiles :

  • The target compound’s hazards (H315, H319, H335) align with typical thiazole derivatives, which often require protective handling. In contrast, trifluoropropylsulfinyl groups () may pose environmental risks due to persistence .

Biological Activity

N-cycloheptyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and pharmacological properties.

Structural Overview

The compound features a thiazole ring, a thiophene ring, and a propanamide functional group. Its molecular formula is C18H24N2OS2C_{18}H_{24}N_{2}OS_{2}, with a molecular weight of approximately 348.52 g/mol. The unique structure contributes to its diverse biological activities, making it a subject of study in medicinal chemistry.

Compound Name Structure Notable Features
This compoundStructureContains a cycloheptyl substituent; potential for different biological activity due to steric effects.

The specific mechanisms of action for this compound remain largely unexplored. However, thiazole derivatives are known to interact with various biological targets, leading to a wide range of effects:

  • Enzyme Interaction : The compound has shown potential in modulating the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase.
  • Cell Signaling Pathways : It influences key signaling pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.
  • Antioxidant Activity : The compound's thiazole and thiophene rings contribute to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress.

Biochemical Pathways

This compound affects several biochemical pathways:

  • Cellular Metabolism : It modulates metabolic processes by influencing gene expression and cellular function.
  • Antimicrobial and Antiviral Activities : Thiazole derivatives have demonstrated antimicrobial and antiviral properties, suggesting that this compound may also exhibit similar activities against various pathogens .

Pharmacokinetics

The pharmacokinetic profile of this compound is not fully characterized but is expected to vary based on its structural components. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for determining its therapeutic potential.

Antimicrobial Properties

Thiazole-based compounds have been documented for their antimicrobial activities against various bacteria and fungi. The structural characteristics of N-cycloheptyl derivatives may enhance their efficacy in combating microbial infections.

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